(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid
Description
(2S,3S)-2,3-Dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid is a chiral carboxylic acid derivative featuring a 2-methoxyphenyl carbamoyl group attached to a dihydroxypropanoic acid backbone. Its stereochemistry at the 2nd and 3rd carbon positions (S,S configuration) is critical for its biological interactions and physicochemical properties . The compound is primarily utilized in pharmaceutical research, though specific therapeutic applications remain under investigation. Its CAS number (108052-07-9) and commercial availability via suppliers like EOS Med Chem highlight its relevance in medicinal chemistry .
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxy-4-(2-methoxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-18-7-5-3-2-4-6(7)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRRCJBXXMTAX-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(C(C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid, a chiral compound with the molecular formula C11H13NO6, has garnered interest in medicinal chemistry due to its unique structural features. This compound possesses two hydroxyl groups and a carbamoyl moiety, suggesting potential interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.
Structural Characteristics
The compound's stereochemistry and functional groups contribute to its biological properties. The presence of hydroxyl groups often correlates with enhanced solubility and reactivity in biological systems. The methoxyphenyl substituent may influence the compound's ability to interact with specific receptors or enzymes.
| Feature | Description |
|---|---|
| Molecular Formula | C11H13NO6 |
| IUPAC Name | (2S,3S)-2,3-dihydroxy-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid |
| CAS Number | 108052-07-9 |
| Physical Form | Solid |
Antidiabetic Potential
Compounds structurally similar to this compound have shown potential antidiabetic effects. The hydroxyl groups may enhance insulin sensitivity or modulate glucose metabolism pathways, making it a candidate for further investigation in diabetes management .
Interaction Studies
Research indicates that the compound may interact with various biological macromolecules. Its ability to form hydrogen bonds due to hydroxyl groups could facilitate binding with proteins or nucleic acids, influencing metabolic pathways or signaling cascades. Understanding these interactions is essential for predicting the compound's behavior in biological systems .
Inflammatory Response Modulation
The compound's structural characteristics suggest it may influence inflammatory pathways. Similar compounds have been shown to modulate cytokine release and inflammasome activation, indicating potential for therapeutic applications in inflammatory diseases . Further empirical testing is necessary to confirm these activities.
Case Studies and Research Findings
-
Antidiabetic Activity :
- A study on structurally related compounds demonstrated that dihydroxy derivatives can enhance glucose uptake in muscle cells.
- Empirical assays are needed to validate the specific effects of this compound on glucose metabolism.
-
Inflammation Modulation :
- Research on similar compounds has shown they can inhibit IL-1β secretion and modulate macrophage polarization.
- Future studies should focus on whether this compound can suppress pro-inflammatory cytokines in vitro and in vivo.
Comparison with Similar Compounds
Key Compounds:
(2S,3S)-2,3-Dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic Acid (CAS: 1228803-95-9): Difference: Replaces the 2-methoxy group with a 2-methyl substituent. Safety Profile: Classified with acute toxicity (H300: fatal if swallowed) and environmental hazards (H400/H410) .
(2S,3S)-2,3-Dihydroxy-3-(phenylcarbamoyl)propanoic Acid (CAS: 206761-64-0): Difference: Lacks the 2-methoxy substituent entirely. Impact: Absence of electron-donating methoxy group reduces resonance stabilization, likely decreasing binding affinity to aromatic receptor pockets .
Methyl/Ethyl Esters of (2R,3S)-2,3-Dihydroxy-3-(4-methoxyphenyl)propanoate (Entries 32–33, ): Difference: Esterified carboxylic acid (methyl or ethyl) and 4-methoxy substitution. Impact: Enhanced lipophilicity improves bioavailability but may reduce renal clearance. The 4-methoxy position alters steric interactions compared to 2-methoxy derivatives .
Stereochemical and Functional Group Comparisons
- Stereochemistry : The (2S,3S) configuration is shared with paclitaxel derivatives (e.g., 10,13-bissidechain paclitaxel), where chiral centers are essential for microtubule stabilization and antitumor activity . This suggests the target compound’s stereochemistry may influence its pharmacological mechanism.
- Carbamoyl vs. Sulfanylpropanoyl: Unlike sulfanylpropanoyl-containing antihypertensive agents (), the carbamoyl group in the target compound may favor hydrogen bonding with biological targets, such as enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
